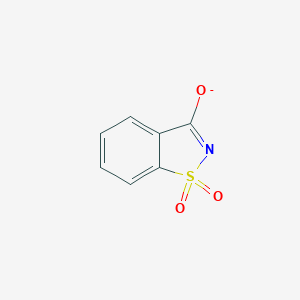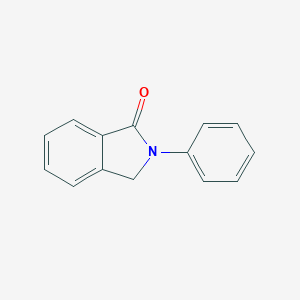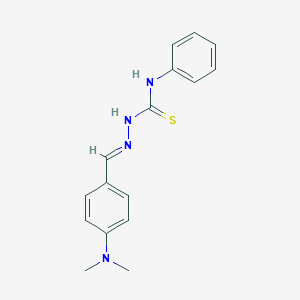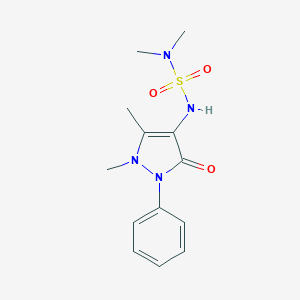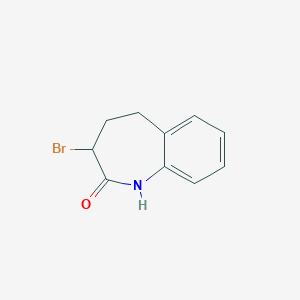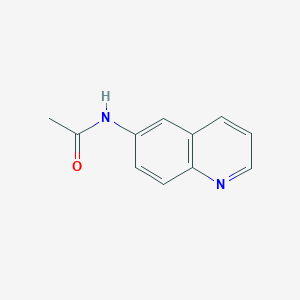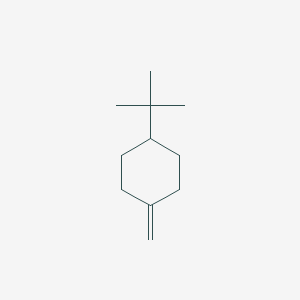
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-
Descripción general
Descripción
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C10H18, and is classified as a cyclic hydrocarbon. Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is used in a variety of applications, including as a solvent, in the manufacturing of plastics, and in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is not well understood, but it is believed to act as a non-specific inhibitor of enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has several advantages and limitations for lab experiments. One advantage is its nonpolar nature, which allows it to dissolve a wide range of organic compounds. However, its non-specific inhibition of enzymes and proteins can make it difficult to study specific pathways or enzymes.
Direcciones Futuras
There are several future directions for research on Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-. One area of research could be the development of more specific inhibitors of enzymes and proteins, which could be used to study specific pathways or enzymes. Another area of research could be the development of new applications for Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-.
Aplicaciones Científicas De Investigación
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been widely used in scientific research due to its unique properties. It is commonly used as a solvent in organic chemistry, as it is nonpolar and can dissolve a wide range of organic compounds. It is also used in the manufacturing of plastics, as it can be used to produce polycarbonates and other polymers.
Propiedades
Número CAS |
13294-73-0 |
|---|---|
Nombre del producto |
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- |
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
Clave InChI |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
SMILES canónico |
CC(C)(C)C1CCC(=C)CC1 |
Otros números CAS |
13294-73-0 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


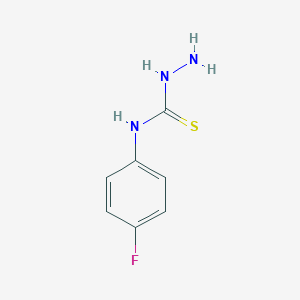
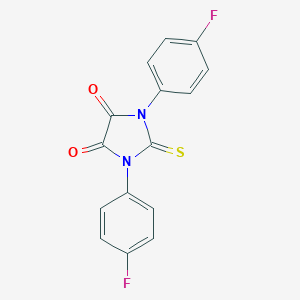
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
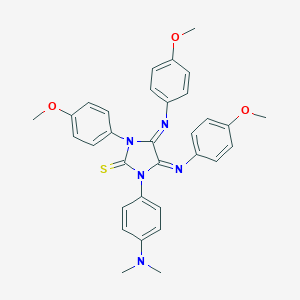
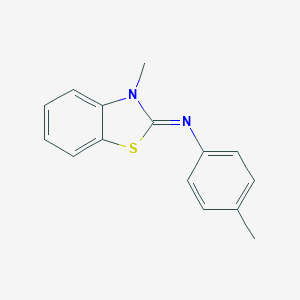
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
